molecular formula C19H23NO4 B12311905 3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid

3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid

Cat. No.: B12311905
M. Wt: 329.4 g/mol
InChI Key: JEDUKRUBYGNQEX-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid is a synthetic organic compound with the molecular formula C19H23NO4 and a molecular weight of 329.39 g/mol . This compound is part of the adamantane family, which is known for its unique cage-like structure that provides exceptional stability and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane or its derivatives. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group of the adamantane derivative is protected using a benzyloxycarbonyl (Cbz) group to form the intermediate compound.

    Carboxylation: The protected intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the desired position.

    Deprotection: Finally, the Cbz protecting group is removed to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((Benzyloxy)carbonyl)amino)adamantane-1-carboxylic acid is unique due to its combination of the adamantane core with both a benzyloxycarbonyl-protected amine and a carboxylic acid group. This combination provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3-(phenylmethoxycarbonylamino)adamantane-1-carboxylic acid

InChI

InChI=1S/C19H23NO4/c21-16(22)18-7-14-6-15(8-18)10-19(9-14,12-18)20-17(23)24-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,23)(H,21,22)

InChI Key

JEDUKRUBYGNQEX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)NC(=O)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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